molecular formula C23H20N2O5S B2365465 (E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate CAS No. 374092-06-5

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

Cat. No. B2365465
M. Wt: 436.48
InChI Key: JOGQZJJEUZEGNZ-LFIBNONCSA-N
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Description

“(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate” is a complex organic compound. It contains several functional groups, including a cyano group (-CN), an acrylamido group (-NHCOCH=CH2), a methoxyphenyl group (C6H4OCH3), and a thiophene ring (C4H3S). The compound also includes an ethyl ester group (-COOC2H5) and a furan ring (C4H3O). The presence of these functional groups suggests that this compound may have interesting chemical properties1.



Synthesis Analysis

Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. However, based on its structure, it’s likely that this compound could be synthesized through a series of reactions involving the coupling of the appropriate thiophene and furan derivatives, followed by functional group interconversions1.



Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the number of different functional groups and cyclic structures present. The presence of the (E) configuration indicates that the compound has some degree of stereochemistry, which could influence its physical and chemical properties1.



Chemical Reactions Analysis

Again, without specific literature or experimental data, it’s difficult to predict the exact chemical reactions that this compound might undergo. However, the presence of the cyano, acrylamido, and ester groups suggests that it could participate in a variety of reactions, including nucleophilic addition and substitution reactions, as well as condensation reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the polar cyano, acrylamido, and ester groups could influence its solubility, while the presence of the aromatic thiophene and furan rings could influence its stability and reactivity1.


Scientific Research Applications

Anti-rheumatic Potential

Ethyl 2-(2-cyano-3-mercapto-3-(phenylamino)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have demonstrated significant anti-rheumatic effects. The in vivo collagen-adjuvant arthritis model in rats revealed notable antioxidant, analgesic, and anti-rheumatic properties (Sherif & Hosny, 2014).

Antioxidant and Anti-Inflammatory Activities

A series of compounds, including ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates, were synthesized and evaluated for their in vitro antioxidant and in vivo anti-inflammatory activities. The compounds with phenolic substitution showed greater antioxidant and anti-inflammatory activities, comparable to the standard drug diclofenac (Madhavi & Sreeramya, 2017).

Polymerization Initiator

Ethyl 1-cyano-2-(p-methoxyphenyl)cyclopropanecarboxylate initiates the diradical polymerization of acrylonitrile at temperatures above 80°C. The molecular weight increase with time is significant at lower initiator concentrations and lower temperatures, suggesting its potential as a polymerization initiator (Li, Willis, Padías, & Hall, 1991).

Antimicrobial and Antioxidant Studies

Ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates showed excellent antibacterial and antifungal properties. Some compounds also demonstrated profound antioxidant potential, highlighting their potential in antimicrobial and antioxidant applications (Raghavendra et al., 2016).

Cytotoxic Agents

Novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anti-cancer agents. Certain compounds exhibited significant anti-proliferative activity against various tumor cell lines, compared to the reference control doxorubicin (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Antibacterial Properties

Ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its polymer exhibited moderate biological activity, with potential antibacterial properties. This underscores its use in developing new antibacterial agents (Elsabee, Ali, Mokhtar, & Eweis, 2011).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential applications. This could include studying its reactivity, investigating its potential biological activity, and exploring its potential uses in various fields, such as materials science or medicinal chemistry1.


Please note that this analysis is based on the structure of the compound and general chemical principles, and may not be completely accurate. For more detailed and specific information, experimental data and studies would be needed1.


properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]-4-(4-methoxyphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O5S/c1-4-29-23(27)20-19(15-6-9-17(28-3)10-7-15)13-31-22(20)25-21(26)16(12-24)11-18-8-5-14(2)30-18/h5-11,13H,4H2,1-3H3,(H,25,26)/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOGQZJJEUZEGNZ-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C(=CC3=CC=C(O3)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)/C(=C/C3=CC=C(O3)C)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-ethyl 2-(2-cyano-3-(5-methylfuran-2-yl)acrylamido)-4-(4-methoxyphenyl)thiophene-3-carboxylate

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